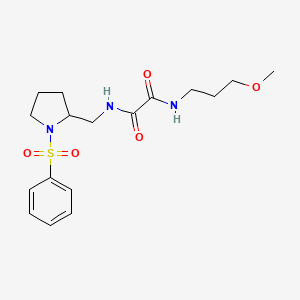

![molecular formula C26H19BrFN3O3S B2468594 2-Amino-4-(5-bromo-2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893297-79-5](/img/structure/B2468594.png)

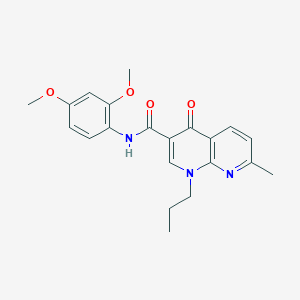

2-Amino-4-(5-bromo-2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a modified amino acid . It’s an important intermediate in the synthesis of certain pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves several steps, including coupling reactions and Friedel-Crafts reactions . The raw materials used in the synthesis include 2-bromothiophene and p-bromofluorobenzene . The product is purified through recrystallization .Molecular Structure Analysis

The molecular formula of this compound is C26H19BrFN3O3S . The NMR spectrum of this compound shows peaks at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis

The compound is involved in several chemical reactions during its synthesis. These include coupling reactions and Friedel-Crafts reactions .Physical And Chemical Properties Analysis

The compound is a yellow solid . Its purity, as determined by HPLC, is 99.5% .Scientific Research Applications

Synthesis and Biological Evaluation

Monoamine Oxidase Inhibitors : A study by Ahmad et al. (2019) reported the synthesis and biological evaluation of compounds including 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides, demonstrating selective inhibition of monoamine oxidase A and B, with potential implications for treating neurological disorders (Ahmad et al., 2019).

Anticancer Activity : Another realm of interest is the exploration of anticancer activities. For instance, compounds structurally related to the mentioned chemical have been synthesized and evaluated for their potential anticancer effects, showcasing the versatility of this chemical backbone in drug discovery processes (Hammam et al., 2005).

Novel Synthesis Approaches

- Heterocyclic Synthesis : Innovative synthetic methods for producing these compounds have also been a focus. For example, microwave-induced synthesis techniques have been applied to create fluoro-substituted benzamides containing thiazole and thiazolidine, highlighting the efficiency of modern synthetic methods in creating complex molecules with potential biological activities (Desai et al., 2013).

Potential Therapeutic Uses

Neurological Disorders : The selective inhibition of monoamine oxidases by derivatives of the mentioned compound points to potential applications in treating neurological and psychiatric disorders, where imbalance in monoamine neurotransmitters plays a crucial role.

Antimicrobial and Antifungal Activities : The antimicrobial and antifungal screenings of synthesized derivatives reveal that these compounds have promising activities against a range of pathogens, suggesting potential use in developing new antimicrobial agents (Hafez et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-amino-4-(5-bromo-2-fluorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19BrFN3O3S/c1-15-5-4-6-16(11-15)14-31-22-8-3-2-7-18(22)24-25(35(31,32)33)23(20(13-29)26(30)34-24)19-12-17(27)9-10-21(19)28/h2-12,23H,14,30H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHPUSBUADKRFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=C(C=CC(=C5)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19BrFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2468513.png)

![N-[4-[(adamantane-1-carbonylamino)carbamoyl]phenyl]-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B2468517.png)

![8-(3-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2468518.png)

![6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-C]pyridin-4(5H)-one hydrochloride](/img/no-structure.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2468526.png)

![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate](/img/structure/B2468531.png)

![5-Chloro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2468534.png)